molecular formula C20H21NO3 B10884197 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine

1-[3-(benzyloxy)-4-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B10884197
M. Wt: 323.4 g/mol
InChI Key: QWAJCCHUZOIAQE-UHFFFAOYSA-N
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Description

N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE is an organic compound that features a benzyl group substituted with benzyloxy and methoxy groups, attached to a furan ring via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3-benzyloxy-4-methoxybenzaldehyde, is synthesized through the reaction of 4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Furan Intermediate: The furan ring is introduced by reacting furfural with an amine, typically under acidic conditions to form the corresponding imine.

    Coupling Reaction: The benzyl intermediate is then coupled with the furan intermediate using a reductive amination process, often employing a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE is unique due to its combination of a benzyloxy and methoxy-substituted benzyl group with a furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxy-3-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C20H21NO3/c1-22-19-10-9-17(13-21-14-18-8-5-11-23-18)12-20(19)24-15-16-6-3-2-4-7-16/h2-12,21H,13-15H2,1H3

InChI Key

QWAJCCHUZOIAQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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